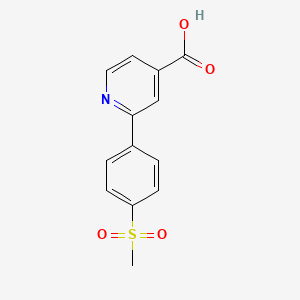
2-(4-Methylsulfonylphenyl)isonicotinic acid; 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methylsulfonylphenyl)isonicotinic acid (2-MSPI) is a synthetic compound that has a wide range of applications in scientific research. It is a derivative of isonicotinic acid, a compound that is widely used in pharmaceuticals and biochemistry. 2-MSPI has a purity of 95%, making it an ideal compound for use in laboratory experiments.
Applications De Recherche Scientifique
2-(4-Methylsulfonylphenyl)isonicotinic acid; 95% has a wide range of applications in scientific research. It is used as a substrate in enzyme assays, as a reagent in organic synthesis, and as a catalyst in chemical reactions. It is also used to study the structure and function of proteins and enzymes. Additionally, 2-(4-Methylsulfonylphenyl)isonicotinic acid; 95% is used in the study of the metabolism of drugs and other compounds.
Mécanisme D'action
2-(4-Methylsulfonylphenyl)isonicotinic acid; 95% is an inhibitor of enzymes, such as cyclooxygenase-2 (COX-2). It binds to the active site of the enzyme and prevents it from catalyzing the reaction. It also inhibits the activity of other enzymes, such as acetylcholinesterase, tyrosine kinase, and phosphodiesterase.
Biochemical and Physiological Effects
2-(4-Methylsulfonylphenyl)isonicotinic acid; 95% has a wide range of biochemical and physiological effects. It has anti-inflammatory and anti-cancer properties, and it can inhibit the growth of tumor cells. Additionally, it has been shown to reduce the production of reactive oxygen species, which are associated with oxidative stress. It also has antioxidant and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-Methylsulfonylphenyl)isonicotinic acid; 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize. Additionally, it is stable and has a high purity of 95%. However, it is important to note that 2-(4-Methylsulfonylphenyl)isonicotinic acid; 95% is a synthetic compound and its effects may not be the same as those of natural compounds.
Orientations Futures
There are several potential future directions for the use of 2-(4-Methylsulfonylphenyl)isonicotinic acid; 95% in scientific research. It could be used to develop new drugs and therapies for the treatment of various diseases, such as cancer and inflammatory diseases. Additionally, it could be used to study the structure and function of proteins and enzymes. Finally, it could be used to study the metabolism of drugs and other compounds.
Méthodes De Synthèse
2-(4-Methylsulfonylphenyl)isonicotinic acid; 95% can be synthesized by the condensation reaction of 4-methylsulfonylphenyl isonicotinate with sodium hydroxide. The reaction is carried out in an aqueous solution of sodium hydroxide at a temperature of 60°C. The reaction yields 2-(4-Methylsulfonylphenyl)isonicotinic acid; 95% with a purity of 95%.
Propriétés
IUPAC Name |
2-(4-methylsulfonylphenyl)pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4S/c1-19(17,18)11-4-2-9(3-5-11)12-8-10(13(15)16)6-7-14-12/h2-8H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKZSQWPVJJCHHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=NC=CC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50679508 |
Source


|
| Record name | 2-[4-(Methanesulfonyl)phenyl]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50679508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylsulfonylphenyl)isonicotinic acid | |
CAS RN |
1258621-88-3 |
Source


|
| Record name | 2-[4-(Methanesulfonyl)phenyl]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50679508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














